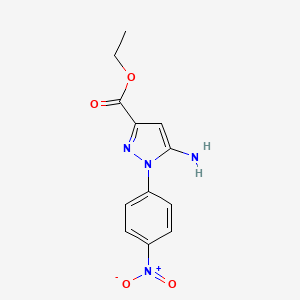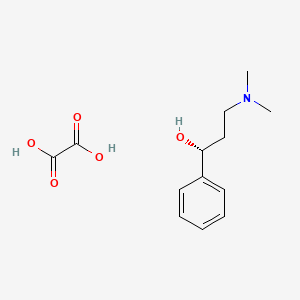![molecular formula C15H9F3N4O2 B1394564 5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338653-66-9](/img/structure/B1394564.png)
5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
This compound belongs to the class of organic compounds known as trifluoromethylpyridines . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, trifluoromethylpyridines are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Triazoles are heterocyclic compounds with a five-membered ring containing two carbon and three nitrogen atoms . The molecular structure of similar compounds has been confirmed by techniques such as IR, 1H NMR, 13C NMR, MS, and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various transformations. For instance, azides can be cyclized by heating in diphenyl ether to form dihydrofuro .Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Antimicrobial Activity
A study conducted by Komsani et al. (2015) demonstrated the synthesis of a series of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, closely related to 5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid. These derivatives exhibited moderate antimicrobial activity, highlighting their potential in medical research for developing new antimicrobial agents (Komsani et al., 2015).
Synthesis and Structural Studies
Castiñeiras et al. (2018) explored the synthesis and structural assessment of certain triazole compounds, which included structures similar to the chemical . Their work primarily focused on understanding the molecular and supramolecular structures through X-ray diffractometry (Castiñeiras et al., 2018).
Jahn-Teller Distortion Analysis
Conradie et al. (2018) investigated the Jahn-Teller distortion in copper(II) compounds containing 2-pyridyl-(1,2,3)-triazole, which shares structural similarities with the compound . This study is significant for understanding the electronic and structural properties of such compounds, which can be crucial in material science and coordination chemistry (Conradie et al., 2018).
Crystal Structure and Hirshfeld Surface Analysis
The synthesis and analysis of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate by Pokhodylo et al. (2022) involved studying its molecular structure, crystal structure, and various intermolecular interactions. This type of analysis is critical for understanding the physical and chemical properties of such compounds (Pokhodylo et al., 2022).
Microwave-Assisted Synthesis and Bio-Evaluation
Jha and Ramarao (2017) reported on the microwave-assisted synthesis of novel bis(trifluoromethyl)phenyl-triazole-pyridine hybrid analogues, utilizing a click chemistry approach. This study is relevant for its efficient synthesis method and the evaluation of these compounds against various pathogens (Jha & Ramarao, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years. They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
5-pyridin-3-yl-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)10-5-1-2-6-11(10)22-13(9-4-3-7-19-8-9)12(14(23)24)20-21-22/h1-8H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBXAJXQNOWTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



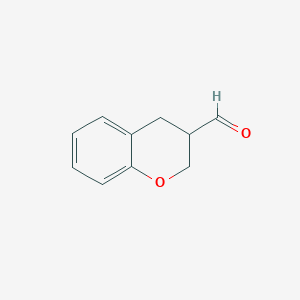

![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)
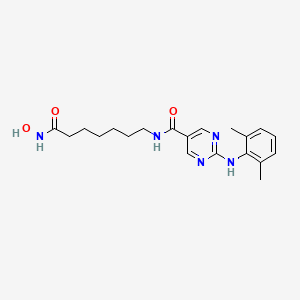
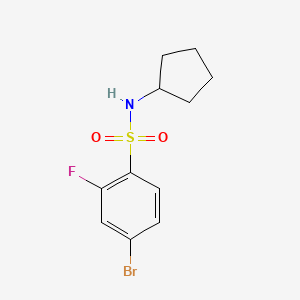
![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)
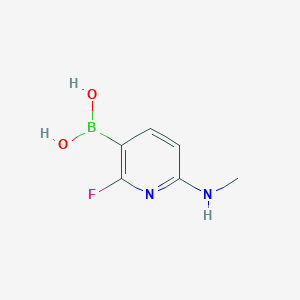


![Spiro[2.4]heptan-1-amine](/img/structure/B1394498.png)
